molecular formula C9H13N3O3S B11803014 4-(Piperazin-1-yl)pyridine-3-sulfonic acid

4-(Piperazin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B11803014
M. Wt: 243.29 g/mol
InChI Key: HLYPYDOXEOYKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)pyridine-3-sulfonic acid is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyridine-3-sulfonic acid typically involves the reaction of 4-chloro-3-pyridinesulfonamide with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both the piperazine and pyridine rings, along with the sulfonic acid group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-piperazin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H13N3O3S/c13-16(14,15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,13,14,15)

InChI Key

HLYPYDOXEOYKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.